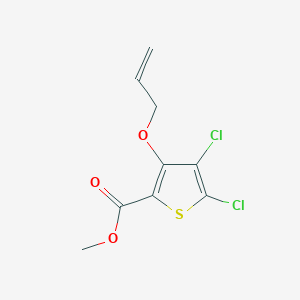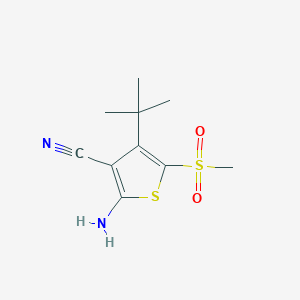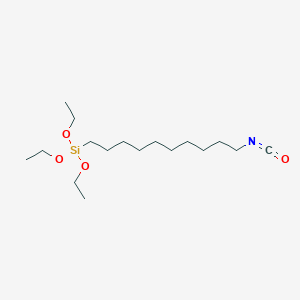
Silane, triethoxy(10-isocyanatodecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, triethoxy(10-isocyanatodecyl)-, also known as 10-isocyanatodecyltriethoxysilane, is an organosilicon compound with the molecular formula C17H35NO4Si and a molecular weight of 345.5496 g/mol . This compound is characterized by the presence of an isocyanate group attached to a decyl chain, which is further bonded to a triethoxysilane moiety. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Silane, triethoxy(10-isocyanatodecyl)- typically involves the reaction of 10-isocyanatodecyl alcohol with triethoxysilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The purity of the final product can be enhanced through various purification techniques, such as distillation or chromatography.
Analyse Des Réactions Chimiques
Silane, triethoxy(10-isocyanatodecyl)- undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilane moiety can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Isocyanate Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form urea, carbamate, and amine derivatives, respectively.
Substitution Reactions: The ethoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include water, amines, and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Silane, triethoxy(10-isocyanatodecyl)- has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of various materials, such as glass, metals, and polymers, to enhance their adhesion, hydrophobicity, or biocompatibility.
Polymer Chemistry: It is employed as a crosslinking agent in the synthesis of polyurethane and other polymeric materials.
Biomedical Applications: The compound is used in the development of drug delivery systems and biomedical coatings due to its ability to form stable bonds with biological molecules.
Mécanisme D'action
The mechanism of action of Silane, triethoxy(10-isocyanatodecyl)- involves the formation of covalent bonds with various substrates through its isocyanate and silane groups. The isocyanate group reacts with nucleophiles to form stable urea or carbamate linkages, while the silane group undergoes hydrolysis and condensation to form siloxane bonds. These reactions enable the compound to modify the surface properties of materials and enhance their performance in various applications .
Comparaison Avec Des Composés Similaires
Silane, triethoxy(10-isocyanatodecyl)- can be compared with other similar compounds, such as:
Silane, triethoxy(3-isocyanatopropyl)-: This compound has a shorter propyl chain compared to the decyl chain in Silane, triethoxy(10-isocyanatodecyl)-, which may result in different surface modification properties.
Silane, triethoxy(3-aminopropyl)-: This compound contains an amino group instead of an isocyanate group, leading to different reactivity and applications.
The uniqueness of Silane, triethoxy(10-isocyanatodecyl)- lies in its long decyl chain and the presence of both isocyanate and silane groups, which provide a combination of reactivity and surface modification capabilities that are not found in other similar compounds.
Propriétés
Numéro CAS |
862546-89-2 |
|---|---|
Formule moléculaire |
C17H35NO4Si |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
triethoxy(10-isocyanatodecyl)silane |
InChI |
InChI=1S/C17H35NO4Si/c1-4-20-23(21-5-2,22-6-3)16-14-12-10-8-7-9-11-13-15-18-17-19/h4-16H2,1-3H3 |
Clé InChI |
OGYUGOYDUYGVFP-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCCCCCCCCN=C=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)

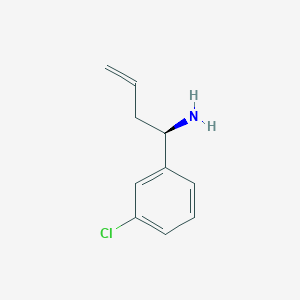
![1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12069477.png)

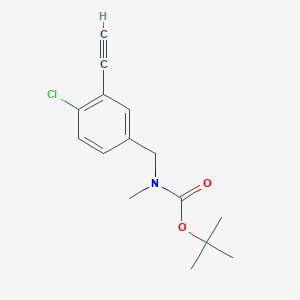



![Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12069508.png)
![1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime](/img/structure/B12069513.png)
